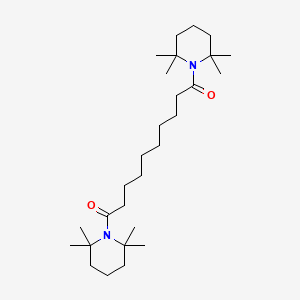![molecular formula C20H18N4O B15173301 2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide CAS No. 921754-19-0](/img/structure/B15173301.png)
2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings This particular compound is known for its vibrant color and is often used in dyeing processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-methylaniline. This involves treating 4-methylaniline with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-aminobenzamide in the presence of a base such as sodium acetate. This results in the formation of the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-methylphenylenediamine and 2-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Employed in the dyeing industry for coloring textiles and other materials.
作用机制
The mechanism of action of 2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide involves its interaction with various molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of active amines that can interact with enzymes and other proteins. This interaction can result in the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
4-Amino-N-(4-aminophenyl)benzamide: Another azo compound with similar structural features but different substituents.
2-Amino-5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazole: A thiazole derivative with an azo group, showing different chemical and biological properties.
Uniqueness
2-Amino-N-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
921754-19-0 |
|---|---|
分子式 |
C20H18N4O |
分子量 |
330.4 g/mol |
IUPAC 名称 |
2-amino-N-[4-[(4-methylphenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C20H18N4O/c1-14-6-8-16(9-7-14)23-24-17-12-10-15(11-13-17)22-20(25)18-4-2-3-5-19(18)21/h2-13H,21H2,1H3,(H,22,25) |
InChI 键 |
YFDKRYFTHQYWHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide](/img/structure/B15173218.png)
![4-[10-(4-Methylnaphthalen-1-YL)anthracen-9-YL]naphthalen-1-OL](/img/structure/B15173221.png)
![4-[(Benzyloxy)methyl]-N-cyclohexylcyclohexan-1-amine](/img/structure/B15173223.png)

![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
![Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B15173229.png)
![8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15173241.png)
![1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)-](/img/structure/B15173251.png)
![1-[(Naphthalen-1-yl)tellanyl]propan-2-one](/img/structure/B15173256.png)

![2-{[4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B15173275.png)
![4-Quinazolinamine, 2-chloro-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B15173292.png)
![Ethyl (1-hydroxybicyclo[2.1.0]pentan-2-yl)acetate](/img/structure/B15173295.png)
![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
